molecular formula C17H16ClN3O3S B5388487 N-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5388487
M. Wt: 377.8 g/mol
InChI Key: GJRWJZVCYMCLTQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzodiazole ring.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced forms of the original functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole core, which is known for its biological activity.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide: can be compared to other benzodiazole derivatives, such as:

Uniqueness

The presence of both the sulfanyl group and the acetamide linkage in this compound distinguishes it from other benzodiazole derivatives. These functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-23-11-4-5-12-13(8-11)21-17(20-12)25-9-16(22)19-14-7-10(18)3-6-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRWJZVCYMCLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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